N-Acetylglycine-15N
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Overview
Description
N-Acetylglycine-15N is a labeled derivative of N-Acetylglycine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
N-Acetylglycine-15N can be synthesized by warming glycine with a slight excess of acetic anhydride in benzene or with an equal molar amount of acetic anhydride in glacial acetic acid . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and isotopic labeling efficiency.
Chemical Reactions Analysis
N-Acetylglycine-15N undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts, depending on the desired product. Major products formed from these reactions include various derivatives of glycine and acetylated compounds.
Scientific Research Applications
N-Acetylglycine-15N has a wide range of applications in scientific research:
Chemistry: It is used in the study of reaction mechanisms and kinetics due to its isotopic labeling, which allows for precise tracking of nitrogen atoms.
Medicine: It is used in medical research to investigate the pharmacokinetics and dynamics of nitrogen-containing drugs.
Mechanism of Action
The mechanism by which N-Acetylglycine-15N exerts its effects involves its incorporation into metabolic pathways where nitrogen plays a crucial role. The isotopic labeling allows researchers to trace the movement and transformation of nitrogen within these pathways, providing insights into molecular targets and biochemical processes .
Comparison with Similar Compounds
N-Acetylglycine-15N can be compared with other similar compounds such as:
N-Acetylglycine: The non-labeled version, which is commonly used in similar applications but lacks the isotopic labeling for detailed studies.
N-Acetylserine: Another acetylated amino acid used in metabolic studies.
N-Acetylglutamine: Used in studies involving nitrogen metabolism and protein synthesis.
The uniqueness of this compound lies in its isotopic labeling, which provides a distinct advantage in research applications requiring precise tracking of nitrogen atoms.
Properties
Molecular Formula |
C4H7NO3 |
---|---|
Molecular Weight |
118.10 g/mol |
IUPAC Name |
2-(acetyl(15N)amino)acetic acid |
InChI |
InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/i5+1 |
InChI Key |
OKJIRPAQVSHGFK-HOSYLAQJSA-N |
Isomeric SMILES |
CC(=O)[15NH]CC(=O)O |
Canonical SMILES |
CC(=O)NCC(=O)O |
Origin of Product |
United States |
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